2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Catalog No.
S12470357
CAS No.
618427-84-2
M.F
C21H25N3O2S2
M. Wt
415.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2...

CAS Number

618427-84-2

Product Name

2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

IUPAC Name

2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

InChI

InChI=1S/C21H25N3O2S2/c1-6-24-20(26)18-13(4)14(5)28-19(18)23-21(24)27-11-17(25)22-16-9-7-15(8-10-16)12(2)3/h7-10,12H,6,11H2,1-5H3,(H,22,25)

InChI Key

MEHQMYUHVLYOAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(C)C)SC(=C2C)C

The compound 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a complex structure that integrates a thieno-pyrimidine core with various substituents. This compound features a thioether linkage and an acetamide functional group, contributing to its potential biological activity. Its molecular formula is C19H26N4O2SC_{19}H_{26}N_4O_2S and it has been studied for its pharmacological properties.

, including:

  • Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors such as 3-ethyl-5,6-dimethyl-4-oxo compounds.
  • Thioether Formation: The introduction of the thio group is performed via nucleophilic substitution reactions where sulfur-containing reagents react with the pyrimidine derivative.
  • Acetamide Synthesis: The final step usually involves the acylation of an amine with acetic anhydride or acetyl chloride to form the acetamide moiety.

These reactions often require specific conditions such as temperature control and the use of solvents like dimethylformamide or dimethyl sulfoxide to facilitate solubility and reaction rates .

Research indicates that compounds similar to 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown potent activity against various bacterial strains, suggesting potential as antimicrobial agents .
  • Anticancer Activity: Certain thieno[2,3-d]pyrimidines have demonstrated cytotoxic effects against cancer cell lines, indicating their potential in cancer therapy .
  • Kinase Inhibition: This compound may act as an inhibitor of specific protein kinases, which are critical in various signaling pathways involved in cancer and other diseases .

The synthesis methods for this compound typically involve multi-step organic synthesis techniques:

  • Cyclization: Initial formation of the thieno[2,3-d]pyrimidine ring through condensation reactions.
  • Thioether Formation: Using sulfur reagents to introduce the thio group into the structure.
  • Acetamide Formation: Acylation reactions to add the acetamide functional group.

For example, one method involves heating a mixture of starting materials in dimethylformamide under controlled conditions followed by purification steps such as crystallization to obtain the final product .

The applications of this compound are diverse and include:

  • Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, it is being explored for development into new therapeutic agents.
  • Research Tools: It may serve as a biochemical probe for studying cellular processes involving kinase signaling pathways.
  • Agricultural Chemicals: If proven effective against plant pathogens, it could be developed into a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Binding Affinity Studies: These studies assess how well the compound binds to specific proteins or enzymes.
  • Mechanistic Studies: Investigating how this compound affects cellular pathways and its mode of action can provide insights into its therapeutic potential.

Such studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions with target proteins .

Several compounds share structural similarities with 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide. These include:

Compound NameStructureUnique Features
6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-thieno[2,3-d]pyrimidin-4-oneStructureContains benzimidazole moiety; higher antimicrobial activity
5-Methylthieno[3,4-d]pyrimidine derivativesStructureExhibits varied biological activities; simpler structure
3-Ethylthieno[2,3-d]pyrimidine derivativesStructureFocus on ethyl substitution; potential for different pharmacological profiles

These compounds are unique due to variations in substituents and functional groups that influence their biological activities and therapeutic applications. The presence of specific moieties can enhance or diminish their efficacy against particular targets.

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is N-(4-propan-2-ylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. Alternative designations include 2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide and the CAS registry number 618427-84-2.

SynonymSource Identifier
STL338939
AKOS002188509
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Molecular Formula and Weight

The molecular formula C21H25N3O2S2 corresponds to a molecular weight of 439.62 g/mol. The European Community (EC) number 638-164-6 further identifies this substance in regulatory contexts.

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

415.13881940 g/mol

Monoisotopic Mass

415.13881940 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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